molecular formula C22H24N8O2S B4357042 METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

Cat. No.: B4357042
M. Wt: 464.5 g/mol
InChI Key: OBWFQLCFULREDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-methyl-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of thieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the adamantyl and tetrazolyl groups. The final step involves the esterification of the carboxylate group to form the methyl ester.

Chemical Reactions Analysis

Methyl 9-methyl-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 9-methyl-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest to researchers.

    Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Methyl 9-methyl-2-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique three-dimensional structure, which can influence their reactivity and interactions with biological targets.

    Tetrazole derivatives: Tetrazole-containing compounds are of interest due to their potential biological activities and ability to act as bioisosteres for carboxylic acids.

The uniqueness of METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 12-methyl-4-[3-(5-methyltetrazol-2-yl)-1-adamantyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O2S/c1-11-15-17-24-20(27-29(17)10-23-18(15)33-16(11)19(31)32-3)21-5-13-4-14(6-21)8-22(7-13,9-21)30-26-12(2)25-28-30/h10,13-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFQLCFULREDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C45CC6CC(C4)CC(C6)(C5)N7N=C(N=N7)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE
Reactant of Route 6
METHYL 9-METHYL-2-[3-(5-METHYL-2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE

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